

2,3-Dihydroisoquinoline-1,4-dione chemical properties

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Compound of Interest

Compound Name: 2,3-Dihydroisoquinoline-1,4-dione

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An In-Depth Technical Guide to the Chemical Properties of **2,3-Dihydroisoquinoline-1,4-dione**

Foreword: The Significance of the Isoquinoline Core

The isoquinoline scaffold is a privileged heterocyclic motif deeply embedded in the landscape of natural products, medicinal chemistry, and materials science. As a fundamental building block, its derivatives exhibit a vast spectrum of biological activities, from antimicrobial and anti-inflammatory to central nervous system modulation.^{[1][2]} This guide focuses on a specific, synthetically valuable member of this family: **2,3-Dihydroisoquinoline-1,4-dione**. While the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class has received extensive attention, the 1,4-dione derivative represents a unique and reactive platform for chemical innovation.^{[2][3]} Its dual carbonyl functionality offers distinct synthetic handles for diversification, making it a target of interest for constructing complex molecular architectures. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a synthesized overview of its core chemical properties, synthesis, reactivity, and analytical profile.

Molecular Structure and Physicochemical Properties

2,3-Dihydroisoquinoline-1,4-dione, with the chemical formula $C_9H_7NO_2$, is a fused heterocyclic system comprising a benzene ring fused to a dihydropyridine ring bearing two

carbonyl groups at positions 1 and 4. The presence of these carbonyls and the secondary amine functionality dictates its chemical behavior and potential for derivatization.

While often depicted in its diketo form, it is crucial to recognize the potential for keto-enol tautomerism, particularly the formation of 4-hydroxy-1(2H)-isoquinolinone, which can influence its reactivity in different chemical environments.

Table 1: Core Physicochemical Data

Property	Value	Source
IUPAC Name	2,3-dihydroisoquinoline-1,4-dione	[4]
CAS Number	31053-30-2	[1][4]
Molecular Formula	C ₉ H ₇ NO ₂	[4]
Molecular Weight	161.16 g/mol	[4]
Physical Form	Solid	
Canonical SMILES	<chem>C1C(=O)C2=CC=CC=C2C(=O)N1</chem>	[4]
InChIKey	WRRHHSIPJQOVJM-UHFFFAOYSA-N	[4]

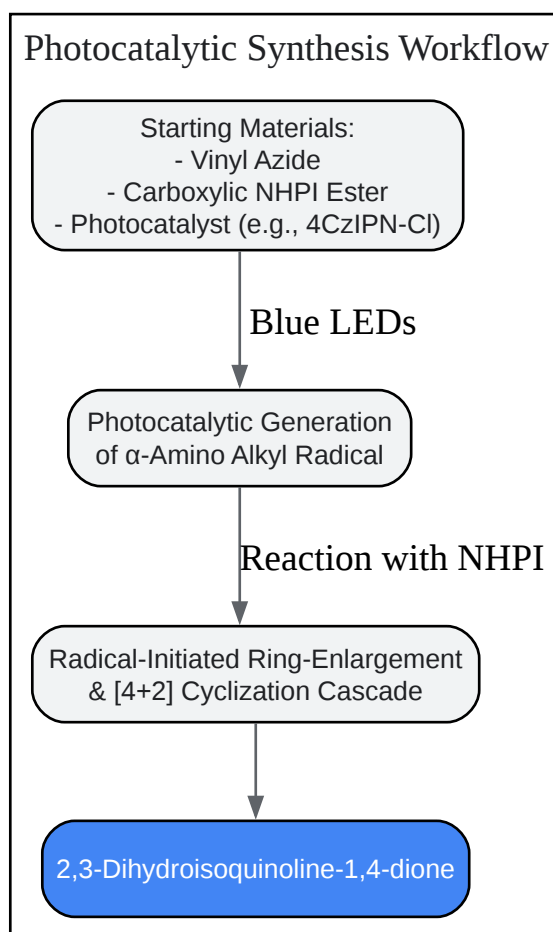
Modern and Classical Synthesis Strategies

The synthesis of dihydroisoquinolinediones has historically been underdeveloped, often requiring harsh conditions and advanced precursors.[5] However, recent advancements have opened new, milder pathways to this important scaffold.

A. Photocatalytic [4+2] Skeleton-Editing Strategy

A groundbreaking and direct approach involves a photocatalytic [4+2] three-component reaction.[5] This method stands out for its operational simplicity and use of readily available starting materials under mild conditions.

Causality and Mechanistic Insight: The expertise in this protocol lies in the strategic use of N-hydroxyphthalimide (NHPI) esters as bifunctional reagents. Under photocatalysis, the NHPI ester serves as both a precursor to an alkyl radical and, through a skeleton-editing cascade, as the foundational structure for the isoquinolinedione ring.[5] Vinyl azides are employed as a source of α -primary amino alkyl radicals, which initiate a ring-enlargement event. This convergent and divergent strategy allows for the creation of diverse products from simple inputs, showcasing high atom economy.[5][6]



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Caption: Workflow for photocatalytic synthesis of the dione.

Exemplary Experimental Protocol (Adapted from Literature):

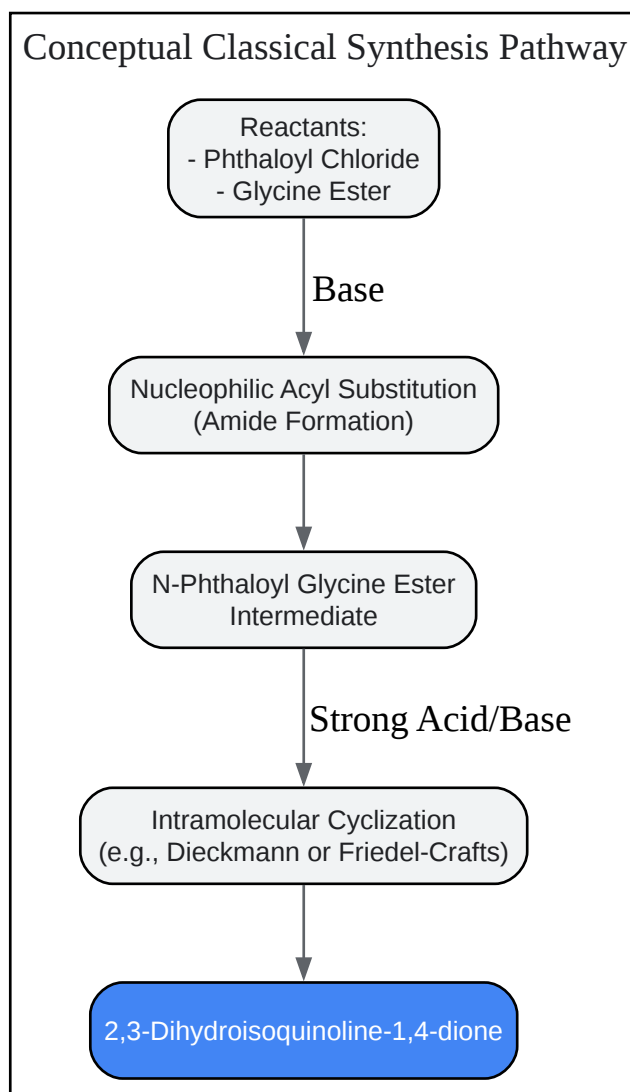
- To a reaction vessel, add the vinyl azide (0.10 mmol, 1.0 equiv), the N-hydroxyphthalimide (NHPI) ester (0.18 mmol, 1.8 equiv), and the photocatalyst (e.g., 4CzIPN-Cl, 2.0 mol%).[6]

- Add Hantzsch ester (0.40 mmol) as a reductant and 2,4,6-collidine (0.04 mmol) as a base.[6]
- Dissolve the mixture in dichloromethane (DCM) to a concentration of 0.10 M.[6]
- Irradiate the reaction mixture with 30 W blue LEDs at 35 °C for 12 hours, ensuring constant stirring.[6]
- Upon completion (monitored by TLC), concentrate the reaction mixture in vacuo.
- Purify the crude product by column chromatography on silica gel to yield the desired **2,3-dihydroisoquinoline-1,4-dione**.

B. Conceptual Classical Synthesis: Phthaloyl Chloride Route

While modern methods are efficient, understanding classical approaches provides valuable context. A plausible, though less documented, route involves the condensation of a phthalic acid derivative with an amino acid, such as glycine. This concept is extrapolated from well-established methods for creating N-phthaloyl amino acids.[7]

Causality and Mechanistic Insight: This strategy relies on the high reactivity of an acid chloride (phthaloyl chloride) towards a primary amine (glycine or its ester). The initial reaction would form an N-acyl amino acid intermediate. A subsequent intramolecular cyclization, likely a Friedel-Crafts-type acylation under acidic conditions or another condensation reaction, would form the second ring and generate the dione structure. The choice of reagents and conditions is critical to favor the desired intramolecular cyclization over intermolecular polymerization.



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Caption: A potential classical pathway to the dione scaffold.

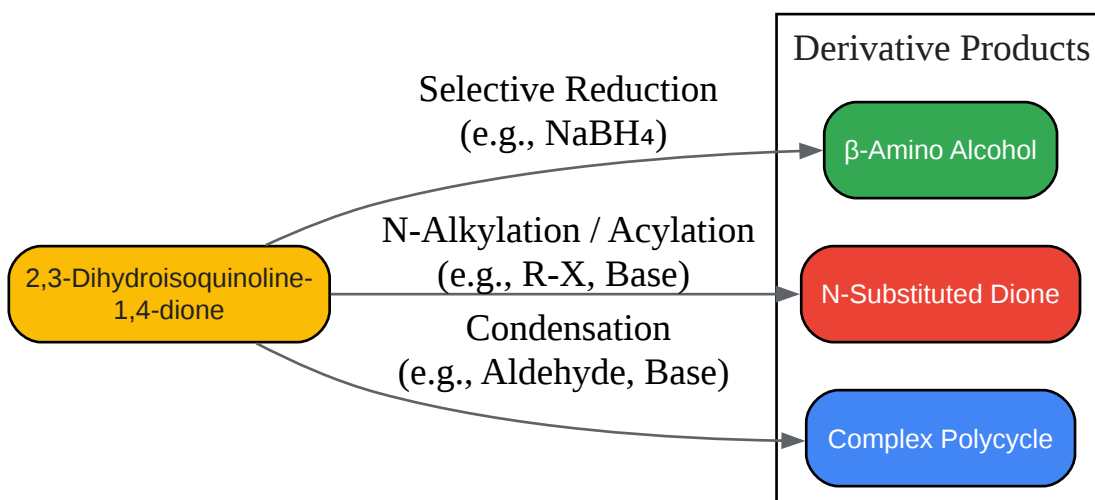
Chemical Reactivity and Synthetic Utility

The utility of **2,3-dihydroisoquinoline-1,4-dione** lies in the reactivity of its functional groups, which serve as handles for diversification.

- Reduction: The dione moiety can undergo selective reduction. For instance, one carbonyl can be selectively reduced to a hydroxyl group, yielding a β -amino alcohol derivative.[5] This

transformation is highly valuable as it introduces a new stereocenter and a versatile functional group for further chemistry.

- N-Substitution: The secondary amine (N-H) is a key site for modification. Alkylation, acylation, or arylation at this position can generate a diverse library of N-substituted analogs, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[3]
- Condensation Reactions: The active methylene group adjacent to one of the carbonyls can potentially participate in condensation reactions with aldehydes or ketones, enabling the construction of more complex fused heterocyclic systems.[1]



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Caption: Key reactivity pathways of the dione scaffold.

Spectroscopic and Analytical Characterization

Precise characterization is essential for confirming the structure and purity of synthesized **2,3-dihydroisoquinoline-1,4-dione**. While a comprehensive, published spectrum for the parent compound is not readily available, its key spectral features can be reliably predicted based on its functional groups and data from analogous structures.[8][9]

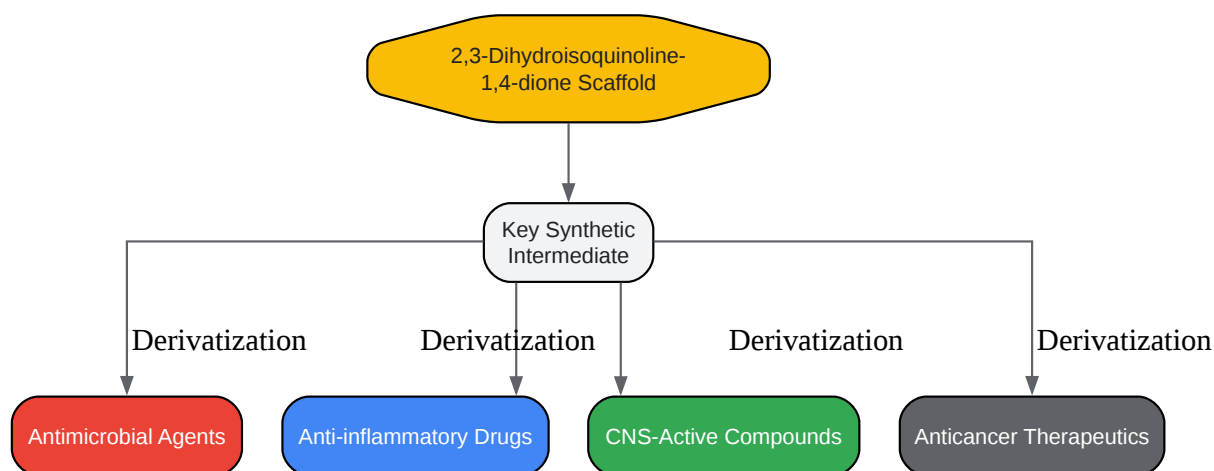
Table 2: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	- Aromatic Protons (4H): Multiplets in the δ 7.5-8.5 ppm region. - Methylene Protons (-CH ₂ -) (2H): A singlet or complex multiplet around δ 4.0-4.5 ppm. - Amine Proton (-NH-) (1H): A broad singlet, chemical shift variable with solvent and concentration (typically δ 8.0-9.0 ppm).
^{13}C NMR	- Carbonyl Carbons (2C): Two distinct signals in the δ 160-180 ppm region (amide and ketone). - Aromatic Carbons (6C): Signals in the δ 120-140 ppm region. - Methylene Carbon (1C): A signal in the δ 40-50 ppm region.
IR Spectroscopy	- N-H Stretch: A moderate to sharp band around 3200-3300 cm^{-1} . - C=O Stretches: Two strong, distinct absorption bands in the 1650-1750 cm^{-1} region, corresponding to the amide and ketone carbonyls. - C=C Aromatic Stretches: Bands in the 1450-1600 cm^{-1} region.
Mass Spec. (EI)	- Molecular Ion (M^+): A peak at $m/z = 161$. - Key Fragments: Loss of CO ($m/z = 133$), and other characteristic fragments from the bicyclic system.

Trustworthiness through Self-Validation: When synthesizing this compound, the combination of these techniques provides a self-validating system. A correct ^{13}C NMR spectrum will confirm the presence of nine distinct carbons, including two carbonyls. The ^1H NMR will show the correct number of aromatic and aliphatic protons with expected integrations. The IR spectrum validates the key functional groups (N-H, C=O), and high-resolution mass spectrometry (HRMS) confirms the exact molecular formula. Any deviation would immediately signal an incorrect structure or the presence of impurities.

Applications and Future Directions

The **2,3-dihydroisoquinoline-1,4-dione** scaffold is primarily valued as a versatile intermediate for accessing more complex, biologically active molecules.[1] The broader isoquinoline family has demonstrated significant therapeutic potential, suggesting that novel derivatives from this dione could be fruitful areas of investigation.



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